molecular formula C22H17FN2O2S B2517480 N-(4-fluorophenyl)-3-tosylquinolin-4-amine CAS No. 895650-97-2

N-(4-fluorophenyl)-3-tosylquinolin-4-amine

Cat. No.: B2517480
CAS No.: 895650-97-2
M. Wt: 392.45
InChI Key: DFPMCCCHCFANEC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-tosylquinolin-4-amine: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 4-fluorophenyl and tosyl groups in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-tosylquinolin-4-amine typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the 4-fluorophenyl and tosyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-3-tosylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the tosyl group.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)-3-tosylquinolin-4-amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, the compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool for understanding disease mechanisms and developing new therapeutic strategies.

Medicine: this compound has shown promise in preclinical studies as a potential drug candidate for the treatment of infectious diseases and cancer. Its unique chemical properties enable it to selectively target specific enzymes and receptors involved in disease progression.

Industry: The compound is used in the development of new materials with enhanced properties, such as improved thermal stability and electrical conductivity. It is also employed in the production of dyes and pigments for various industrial applications.

Comparison with Similar Compounds

  • N-(3-chloro-4-fluorophenyl)acetamide
  • N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
  • N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide

Uniqueness: N-(4-fluorophenyl)-3-tosylquinolin-4-amine stands out due to its unique combination of the 4-fluorophenyl and tosyl groups, which confer enhanced chemical stability and biological activity. This makes it a versatile compound with a wide range of applications in scientific research and industry.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S/c1-15-6-12-18(13-7-15)28(26,27)21-14-24-20-5-3-2-4-19(20)22(21)25-17-10-8-16(23)9-11-17/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPMCCCHCFANEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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